2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 895020-72-1
VCID: VC5788507
InChI: InChI=1S/C20H12ClFN4O3S/c21-16-5-4-14(26(28)29)9-15(16)19(27)25(11-12-2-1-7-23-10-12)20-24-17-6-3-13(22)8-18(17)30-20/h1-10H,11H2
SMILES: C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Molecular Formula: C20H12ClFN4O3S
Molecular Weight: 442.85

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide

CAS No.: 895020-72-1

Cat. No.: VC5788507

Molecular Formula: C20H12ClFN4O3S

Molecular Weight: 442.85

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide - 895020-72-1

Specification

CAS No. 895020-72-1
Molecular Formula C20H12ClFN4O3S
Molecular Weight 442.85
IUPAC Name 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C20H12ClFN4O3S/c21-16-5-4-14(26(28)29)9-15(16)19(27)25(11-12-2-1-7-23-10-12)20-24-17-6-3-13(22)8-18(17)30-20/h1-10H,11H2
Standard InChI Key TYPOPZBORLMRPM-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s IUPAC name, 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide, reflects its multifunctional structure. Based on structural analysis and comparisons to similar molecules, the molecular formula is C₂₀H₁₂ClFN₄O₃S, yielding a molecular weight of 442.85 g/mol.

Structural Components

  • Benzamide backbone: A 2-chloro-5-nitro-substituted benzoyl group provides electron-withdrawing characteristics, enhancing reactivity and binding affinity.

  • Benzothiazole moiety: The 6-fluoro-1,3-benzothiazol-2-yl group contributes to planar aromaticity and potential intercalation with biological targets .

  • Pyridinylmethyl substituent: The N-[(pyridin-3-yl)methyl] group introduces basicity and hydrogen-bonding capabilities, critical for pharmacokinetic optimization.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₂ClFN₄O₃S
Molecular Weight442.85 g/mol
IUPAC Name2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
SMILESClC1=CC(=C(C=C1)N+[O-])C(=O)N(C2=NC3=C(C=CC=C3S2)F)CC4=CN=CC=C4
Topological Polar Surface Area115.8 Ų

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis follows a multi-step route analogous to related benzothiazole-amides:

  • Benzothiazole formation: Condensation of 2-amino-6-fluorothiophenol with chlorocarbonyl reagents under anhydrous conditions.

  • N-Alkylation: Introduction of the pyridinylmethyl group via nucleophilic substitution using 3-(chloromethyl)pyridine.

  • Amidation: Coupling the benzothiazole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzothiazole formationCS₂, KOH, DMF, 80°C65–70
N-Alkylation3-(Chloromethyl)pyridine, DIPEA, DCM55–60
Amidation2-Chloro-5-nitrobenzoyl chloride, Et₃N, THF50–55

Purification and Characterization

Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Structural confirmation employs:

  • ¹H/¹³C NMR: Aromatic protons at δ 7.8–8.5 ppm; fluorine coupling observed in ¹⁹F NMR.

  • HRMS: Molecular ion peak at m/z 443.02 [M+H]⁺.

Pharmacological Properties and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Nitro group: Enhances redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor microenvironments.

  • Fluorine substitution: Improves metabolic stability and bioavailability by resisting cytochrome P450 oxidation .

Table 3: Comparative Bioactivity of Analogues

CompoundIC₅₀ (μM) vs. HeLaLogP
Target compoundPending3.2
5-Chloro-4,6-difluoro analogue1.83.5
2-Aminobenzothiazole >501.9

Spectroscopic and Analytical Data

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J=8.4 Hz, 1H, benzamide-H), 7.92–7.84 (m, 4H, aromatic), 5.21 (s, 2H, CH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (s, 1F).

Mass Spectrometry

  • ESI-HRMS: Calculated for C₂₀H₁₂ClFN₄O₃S [M+H]⁺: 443.0234; Found: 443.0231.

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